

Application Notes & Protocols: Cyclopropyl(4-hydroxyphenyl)methanone as a Key Pharmaceutical Intermediate

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Compound of Interest

Compound Name:	Cyclopropyl(4-hydroxyphenyl)methanone
CAS No.:	36116-18-4
Cat. No.:	B1268804

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Abstract and Introduction

Cyclopropyl(4-hydroxyphenyl)methanone (CAS: 36116-18-4) is a pivotal chemical building block in modern medicinal chemistry.[1][2] Its structure, which marries a cyclopropyl ketone with a phenolic ring, offers a unique combination of electronic and steric properties. The cyclopropyl moiety, in particular, is an increasingly valued "bioisostere" in drug design.[3] Its rigid, three-dimensional nature can enforce specific conformations, enhance metabolic stability by resisting oxidative metabolism, and improve binding potency, thereby addressing common challenges in drug discovery.[3][4]

This document serves as a comprehensive technical guide for researchers and drug development professionals. It provides detailed protocols for the synthesis, characterization, and strategic application of **Cyclopropyl(4-hydroxyphenyl)methanone**, with a particular focus on its role as a precursor in the synthesis of the cardioselective β 1-receptor antagonist,

Betaxolol.[5] The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower users to adapt and troubleshoot effectively.

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties and handling requirements is paramount for successful and safe experimentation.

Key Physicochemical Data

Property	Value	Reference(s)
CAS Number	36116-18-4	[6]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1][6]
Molecular Weight	162.19 g/mol	[1][6]
Appearance	Solid	
Melting Point	105-107 °C	[6]
Boiling Point	335.5 ± 15.0 °C (Predicted at 760 mmHg)	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	2	[6]

Safety & Handling

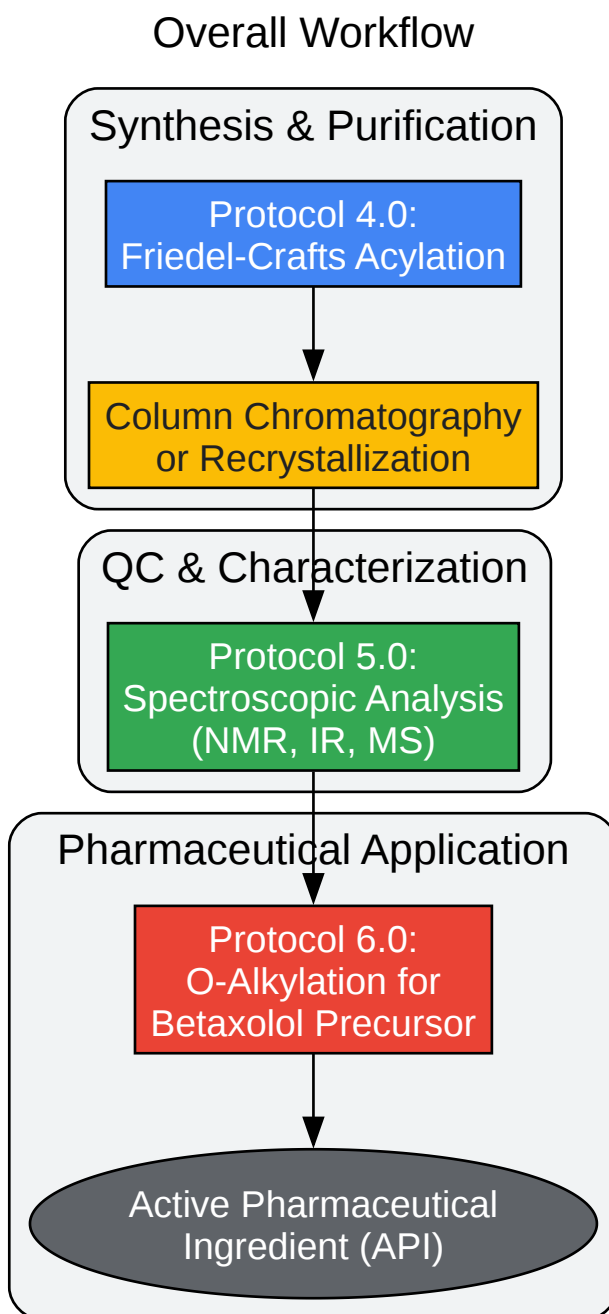
Cyclopropyl(4-hydroxyphenyl)methanone requires careful handling to minimize risk to laboratory personnel.

- Hazards: Causes skin irritation and serious eye irritation.[7]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7] Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[8]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[6][8]

- First Aid: In case of skin contact, wash with plenty of water.[7] For eye contact, rinse cautiously with water for several minutes; if irritation persists, seek medical attention.[7]

Overall Experimental Workflow

The successful utilization of **Cyclopropyl(4-hydroxyphenyl)methanone** as a pharmaceutical intermediate follows a logical progression from its synthesis to its incorporation into a target molecule.



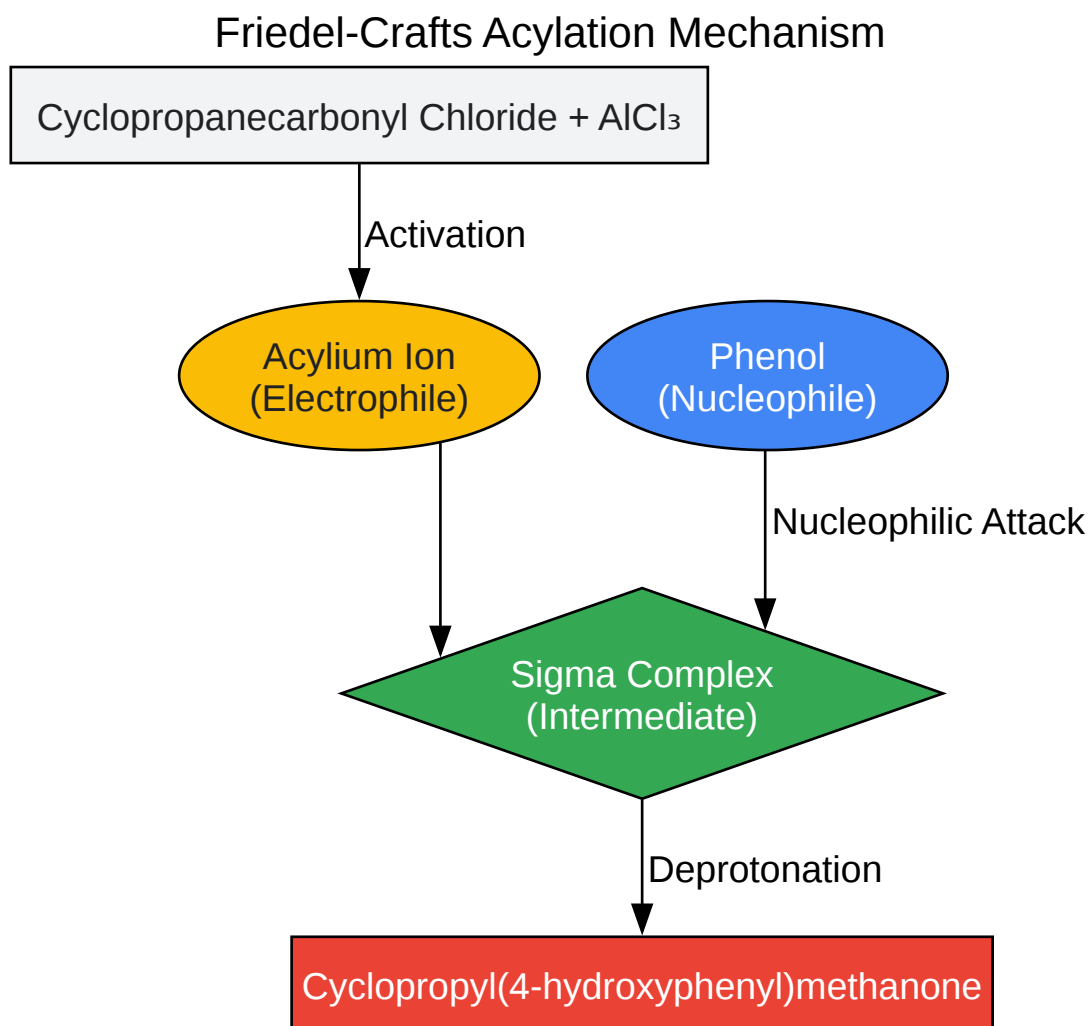
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Caption: Workflow from synthesis to final API application.

Protocol: Synthesis via Friedel-Crafts Acylation

This protocol details the synthesis of **Cyclopropyl(4-hydroxyphenyl)methanone** from phenol and cyclopropanecarbonyl chloride. The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds with aromatic rings.[9][10]

Causality: The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl_3), to activate the acyl chloride.[11] The AlCl_3 coordinates to the carbonyl oxygen and chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich phenol ring to undergo electrophilic aromatic substitution.[11] The reaction is directed primarily to the para position due to the steric hindrance at the ortho positions from the hydroxyl group.



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Caption: Simplified mechanism of Friedel-Crafts acylation.

Materials & Reagents

- Phenol
- Cyclopropanecarbonyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 2M aqueous solution

- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Protocol

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous AlCl_3 (1.2 equivalents) to anhydrous DCM. Cool the suspension to $0\text{ }^\circ\text{C}$ in an ice bath.
- **Acyl Chloride Addition:** Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the AlCl_3 suspension via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at $0\text{ }^\circ\text{C}$.
- **Phenol Addition:** Dissolve phenol (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at $0\text{ }^\circ\text{C}$.
- **Reaction Progression:** After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the flask back to $0\text{ }^\circ\text{C}$ and very carefully quench the reaction by the slow, dropwise addition of 2M HCl . Caution: This is an exothermic process and may release HCl gas.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl , water, saturated NaHCO_3 solution, and finally brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the crude solid product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization to yield the pure **Cyclopropyl(4-hydroxyphenyl)methanone**.

Protocol: Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized intermediate before its use in subsequent steps.^[12]

Expected Spectroscopic Data

Technique	Characteristic Features
¹ H NMR	Signals corresponding to the cyclopropyl protons (~0.8-1.2 ppm), aromatic protons in the para-substituted pattern (~6.9 and 7.9 ppm, two doublets), and a broad singlet for the phenolic hydroxyl proton (variable, ~5-10 ppm). ^{[13][14]}
¹³ C NMR	Signals for the cyclopropyl carbons, four distinct aromatic carbons, and a downfield signal for the carbonyl carbon (>190 ppm).
FT-IR	A strong C=O (ketone) stretch (~1645 cm ⁻¹), a broad O-H (phenol) stretch (~3300-3400 cm ⁻¹), and C-H stretches for aromatic and cyclopropyl groups. ^[13]
Mass Spec (MS)	The molecular ion peak [M+H] ⁺ at m/z 163.07, confirming the molecular weight. ^[12]

Step-by-Step Characterization

- NMR Spectroscopy: Dissolve ~10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra and compare the observed chemical shifts and integration values with the expected data.
- Infrared (IR) Spectroscopy: Prepare a sample (e.g., as a thin film or KBr pellet) and acquire the FT-IR spectrum. Identify the key functional group frequencies as listed in the table above.

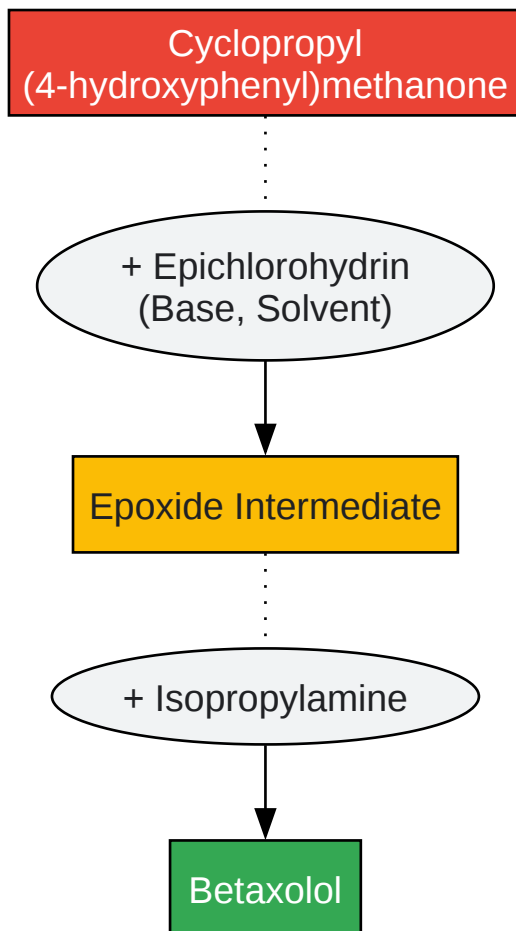
- Mass Spectrometry (MS): Prepare a dilute solution of the sample and analyze using an appropriate mass spectrometry technique (e.g., ESI-MS) to confirm the molecular weight.[15]
- Purity Analysis (HPLC/GC): Use a validated HPLC or GC method to determine the purity of the synthesized batch, which should typically be >98% for use in subsequent pharmaceutical synthesis.[12][16]

Protocol: Application in Betaxolol Synthesis

This protocol demonstrates the utility of **Cyclopropyl(4-hydroxyphenyl)methanone** as a key intermediate in the synthesis of a precursor to Betaxolol, a selective β 1-receptor blocker.[5][17] The reaction involves the O-alkylation of the phenolic hydroxyl group. A chemo-enzymatic synthesis of (S)-Betaxolol has been reported, highlighting the importance of this core structure.[18][19]

Causality: The phenolic proton is acidic and can be removed by a base (e.g., K_2CO_3) to form a nucleophilic phenoxide ion. This phenoxide then attacks the least sterically hindered carbon of an epoxide (like epichlorohydrin), opening the ring to form a chlorohydrin intermediate. This intermediate is then reacted with isopropylamine, where the amine acts as a nucleophile to displace the chloride, yielding the final aryloxypropanolamine structure characteristic of many beta-blockers.[19]

Betaxolol Precursor Synthesis Pathway



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Caption: Key steps in the synthesis of Betaxolol from the intermediate.

Materials & Reagents

- **Cyclopropyl(4-hydroxyphenyl)methanone** (from Protocol 4.0)
- (R)-(-)-Epichlorohydrin
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone or DMF (N,N-Dimethylformamide)
- Isopropylamine

- Methanol or Ethanol

Step-by-Step Protocol

- Phenoxide Formation: In a round-bottom flask, combine **Cyclopropyl(4-hydroxyphenyl)methanone** (1.0 equivalent), anhydrous K_2CO_3 (1.5 equivalents), and a suitable solvent like acetone or DMF.
- Alkylation: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and add (R)-(-)-epichlorohydrin (1.1 equivalents) dropwise.
- Reaction Progression: Maintain the temperature and stir the reaction for 8-12 hours, monitoring by TLC until the starting material is consumed.
- Workup (Part 1): Cool the reaction mixture, filter off the K_2CO_3 , and concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude epoxide intermediate can be purified or used directly in the next step.
- Amination: Dissolve the crude epoxide intermediate in a solvent such as methanol. Add an excess of isopropylamine (e.g., 5-10 equivalents).
- Final Reaction Step: Heat the mixture to reflux and stir for 4-6 hours.^[19]
- Final Workup and Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue using column chromatography or by forming a salt and recrystallizing to obtain the Betaxolol precursor.

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